molecular formula C8H9NO2 B093709 Methyl 2-methylisonicotinate CAS No. 16830-24-3

Methyl 2-methylisonicotinate

Cat. No.: B093709
CAS No.: 16830-24-3
M. Wt: 151.16 g/mol
InChI Key: HHUNWJWOJPWLNK-UHFFFAOYSA-N
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Description

Methyl 2-methylisonicotinate is an organic compound with the molecular formula C8H9NO2. It is a derivative of isonicotinic acid, where the carboxyl group is esterified with methanol, and an additional methyl group is attached to the 2-position of the pyridine ring. This compound is used in various chemical syntheses and has applications in scientific research.

Mechanism of Action

Target of Action

Methyl 2-methylisonicotinate, also known as Methyl isonicotinate , is primarily used as a semiochemical . Its primary targets are thrips, a type of insect pest . The compound influences the movement of thrips, making it an effective tool for pest management .

Mode of Action

It is known that the compound influences the movement of thrips . This suggests that it may interact with the olfactory receptors of these insects, altering their behavior and making them more likely to be trapped .

Biochemical Pathways

Given its role as a semiochemical, it likely interacts with the olfactory system of thrips, potentially affecting signal transduction pathways related to insect behavior .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited . It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .

Result of Action

The primary result of this compound’s action is the alteration of thrips behavior, leading to increased trap capture of these pests . This makes it an effective tool for monitoring and managing thrips populations in various settings, including greenhouses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its effectiveness as a semiochemical may vary depending on the specific species of thrips present, as well as environmental conditions such as temperature and humidity

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methylisonicotinate can be synthesized through the esterification of 2-methylisonicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The process would include the esterification reaction followed by purification steps such as distillation or crystallization to obtain the pure compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the methyl group attached to the pyridine ring can be oxidized to form a carboxyl group.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products:

    Oxidation: 2-methylisonicotinic acid.

    Reduction: 2-methylisonicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methylisonicotinate is used in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research on its potential therapeutic effects and its role in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

    Methyl isonicotinate: Similar structure but lacks the additional methyl group at the 2-position.

    Methyl nicotinate: Another ester derivative of nicotinic acid, differing in the position of the ester group.

    2-nitrotoluene: Shares the methyl group at the 2-position but has a nitro group instead of the ester group.

Uniqueness: Methyl 2-methylisonicotinate is unique due to the presence of both the ester group and the additional methyl group on the pyridine ring

Properties

IUPAC Name

methyl 2-methylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-5-7(3-4-9-6)8(10)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUNWJWOJPWLNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468273
Record name methyl 2-methylisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16830-24-3
Record name methyl 2-methylisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of methyl 2-chloro-6-methyl-pyridine-4-carboxylate (1.8 g, 10 mmol) and 10% palladium-on-charcoal catalyst (200 mg) in methanol (100 ml) was stirred under hydrogen at 5 atmospheres pressure. The catalyst was removed by filtration and the volatiles removed from the filtrate by evaporation. The residue was treated with 10% aqueous sodium hydroxide solution and extracted with ether (3×30 ml). The combined extracts were dried (MgSO4) and the solvent removed by evaporation to give methyl 2-methyl-pyridine-4-carboxylate (800 mg, 53%) as an oil.
Quantity
1.8 g
Type
reactant
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Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5 g 2-methyl-isonicotinic acid was stirred 24 h at 50° C. in 150 mL 1.3 mol/L HCl in methanol. The solvent was removed and water was added to the residue. The mixture was basified with saturated sodiumhydrogencarbonate solution and extracted with ethylacetate. The organic layer was dried with magnesiumsulfate and evaporated to give 4.5 g of the desired product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To an ice-cooled suspension of 1.32 g (9.62 mmol) of 2-methylisonicotinic acid in 20 mL of MeOH was added 1.47 mL (20.2 mmol) of thionyl chloride. The ice-bath was removed and the reaction was stirred at rt. After 22 h, the MeOH was evaporated and the residue was taken up in H2O. The aqueous mixture was neutralized with saturated NaHCO3, then extracted with Et2O. The organic extracts were washed with saturated NaCl, dried over MgSO4, then filtered through a bed of celite. Eva-poration of solvent in vacuo afforded the title compound as a yellow liquid (0.89 g, 61%): 1H NMR (CDCl3): d 8.66 (d, 1H); 7.72 (s, 1H); 7.64 (d, 1H); 3.98 (s, 3H); 2.64 (s, 3H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
1.47 mL
Type
reactant
Reaction Step Three
Yield
61%

Synthesis routes and methods IV

Procedure details

A suspension of 2-methyl-pyridine-4-carboxylic acid (1.0 g, 7.29 mmol) in methanol (50 mL) and H2SO4 (0.5 mL) is heated to 70° C. The solid material dissolves and stirring is continued at 70° C. for 18 h. The mixture is cooled to rt, filtered, and the filtrate is evaporated. The remaining solid is washed with diethyl ether and dried to give methyl 2-methyl-pyridine-4-carboxylate; LC-MS: tR=0.39 min, [M+1]+=152.05. This material is dissolved in 7 N NH3 in methanol (25 mL) and the mixture is stirred in a sealed vial for 20 h at 60° C. before it is filtered. The filtrate is evaporated to give crude 2-methyl-isonicotinamide (2.12 g) as a brownish solid. To a solution of this material in DCM (25 mL), pyridine (5.24 g, 54.0 mmol) is added. The mixture is cooled to 0° C. before trifluoroacetic anhydride (8.10 g, 38.6 mmol) is added portionwise. Stirring is continued at 0° C. for 2 h before the reaction is quenched with water. The mixture is diluted with DCM and the org. phase is separated and washed with 5% aq. citric acid solution followed by sat. aq. NaHCO3 solution. The washings are extracted back twice with DCM. The combined org. extracts are dried over MgSO4, filtered and concentrated. The crude product is purified on prep. TLC plates with heptane:EA 4:1 to give 2-methyl-isonicotinonitrile (330 mg); LC-MS: tR=0.55 min, [M+1]+=119.13.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
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0.5 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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